molecular formula C16H16ClN3O3 B13824649 1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, cis- CAS No. 98519-06-3

1H-1,2,4-Triazole, 1-((2-(5-chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-, cis-

Cat. No.: B13824649
CAS No.: 98519-06-3
M. Wt: 333.77 g/mol
InChI Key: GKGMLPKHSHONGE-CZUORRHYSA-N
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Description

Trans-1-((2-(5-Chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-((2-(5-Chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-benzofuran, ethyl derivatives, and triazole precursors. Common synthetic routes may involve:

    Step 1: Formation of the benzofuran derivative through halogenation and cyclization reactions.

    Step 2: Introduction of the ethyl group via alkylation reactions.

    Step 3: Formation of the dioxolane ring through acetalization reactions.

    Step 4: Coupling with triazole through nucleophilic substitution or cycloaddition reactions.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Trans-1-((2-(5-Chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-((2-(5-Chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by:

    Binding to specific enzymes: Inhibiting or activating enzymatic reactions.

    Interacting with receptors: Modulating receptor activity and signal transduction pathways.

    Affecting cellular pathways: Influencing cellular processes like apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A parent compound with similar structural features.

    5-Chloro-2-benzofuran: A related compound with a benzofuran core.

    Dioxolane derivatives: Compounds with similar dioxolane rings.

Uniqueness

Trans-1-((2-(5-Chloro-2-benzofuranyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

98519-06-3

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

1-[[(2R,4R)-2-(5-chloro-1-benzofuran-2-yl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C16H16ClN3O3/c1-2-13-7-21-16(23-13,8-20-10-18-9-19-20)15-6-11-5-12(17)3-4-14(11)22-15/h3-6,9-10,13H,2,7-8H2,1H3/t13-,16-/m1/s1

InChI Key

GKGMLPKHSHONGE-CZUORRHYSA-N

Isomeric SMILES

CC[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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